molecular formula C10H10N4O3S B457827 1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B457827
M. Wt: 266.28g/mol
InChI Key: YFQCFKOTDQWOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a nitro group, a thienylmethyl group, and a carboxamide group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Thienylmethylation: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide.

    Carboxamidation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.

Chemical Reactions Analysis

1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with possible applications in drug discovery and development.

    Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the thienylmethyl group, which may affect its chemical and biological properties.

    1-METHYL-4-NITRO-N-(2-FURANYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a furanylmethyl group instead of a thienylmethyl group, which may influence its reactivity and applications.

    1-METHYL-4-NITRO-N-(2-PHENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O3S

Molecular Weight

266.28g/mol

IUPAC Name

2-methyl-4-nitro-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C10H10N4O3S/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15)

InChI Key

YFQCFKOTDQWOTF-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CS2

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CS2

Origin of Product

United States

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